2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound featuring a thiadiazine ring, a chlorobenzyl group, and a dimethoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorobenzyl group is introduced via nucleophilic substitution reactions, while the dimethoxyphenyl acetamide moiety is attached through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound’s properties might be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The thiadiazine ring and chlorobenzyl group may interact with enzymes or receptors, modulating their activity. The dimethoxyphenyl acetamide moiety could also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2-methoxyphenyl)acetamide
- 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O5S/c1-28-17-8-9-19(29-2)18(12-17)22-20(25)14-24-11-3-10-23(30(24,26)27)13-15-4-6-16(21)7-5-15/h4-9,12H,3,10-11,13-14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLINUTEGTSNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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